2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(oxolan-3-yl)amino group and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with appropriate amines and aldehydes. One common method includes the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a starting material, which undergoes nucleophilic substitution reactions with methyl(oxolan-3-yl)amine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products Formed:
Oxidation: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carboxylic acid.
Reduction: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential pharmacophore in drug development due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pyrimidine ring and the aldehyde group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2-[Ethyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde
- 2-[Methyl(oxolan-3-yl)amino]pyrimidine-4-carbaldehyde
Uniqueness: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[methyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-13(9-2-3-15-7-9)10-11-4-8(6-14)5-12-10/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
PIWDJUIUMDVRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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